Methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate
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Overview
Description
METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)CARBAMATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole group, a sulfamoyl group, and a carbamate group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)CARBAMATE typically involves multiple steps:
Formation of the Benzodioxole Group: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Sulfamoyl Group: The benzodioxole derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.
Carbamoylation: Finally, the compound undergoes carbamoylation using methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)UREA: Similar structure but with a urea group instead of a carbamate group.
METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)THIOCARBAMATE: Contains a thiocarbamate group instead of a carbamate group.
Uniqueness
METHYL N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O6S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl N-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H16N2O6S/c1-22-16(19)18-12-3-5-13(6-4-12)25(20,21)17-9-11-2-7-14-15(8-11)24-10-23-14/h2-8,17H,9-10H2,1H3,(H,18,19) |
InChI Key |
FCVVVBXZMNMWDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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